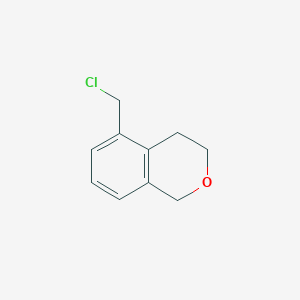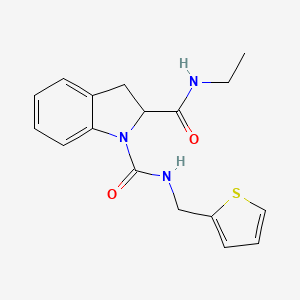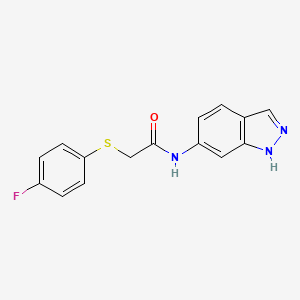
5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran is an organic compound. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is also known as 5-Chloromethylfurfural (CMF) and is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colorless liquid .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct . DMF is primarily produced by the catalytic hydrogenation of 5-(hydroxymethyl)furfural (HMF), a furanic intermediate produced by the acid-catalyzed hydrolysis/dehydration of biomass-derived hexoses .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .
Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .
科学的研究の応用
Synthesis and Medicinal Applications
Synthesis of Novel Hybrid Molecules :A study conducted by Ibraheem et al. (2020) focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules. These compounds were created through a multistep reaction starting from chalcones, which were then cyclized with hydrazine hydrate and finally coupled with 2-chloromethyl-1H-benzimidazole. The synthesized compounds demonstrated promising α-glucosidase inhibition activity, indicating potential applications in anti-diabetic drug development (Ibraheem et al., 2020).
Herbicidal Activity
Design and Herbicidal Activity of Pyrazole Benzophenone Derivatives :Fu et al. (2017) designed and synthesized a series of 1-acyl-3-phenyl-pyrazole benzophenones, exploring their potential as herbicides. The study highlighted the herbicidal activity of these derivatives, particularly against barnyard grass, showcasing the application of chloromethylated compounds in developing new herbicidal agents (Fu et al., 2017).
Molecular Structure and Physico-Chemical Properties
Molecular Structure of Pyrazole-Oxide Derivatives :Małecka et al. (2005) investigated the crystal structures of 4-methoxy-2,3-dimethyl-2,4-dihydro[1,2]benzoxaphosphinino-[4,3-c]pyrazole-4-oxide and its analogues. The study provided insights into the molecular structure, offering a foundation for further chemical and pharmacological research (Małecka et al., 2005).
Antitubercular Agents
New Class of Antitubercular Agents :Prado et al. (2006) developed benzofuro[3,2-f][1]benzopyrans, including derivatives with modifications at the pyran 1,2-double bond. These compounds exhibited significant activity against Mycobacterium tuberculosis strains, highlighting their potential as specific antitubercular agents (Prado et al., 2006).
Photocleavable Protecting Groups for Amino Acids
Development of Photocleavable Protecting Groups :Soares et al. (2010) explored the use of chloromethylated and hydroxymethylated 2-oxo-2H-benzo[h]benzopyran derivatives as photocleavable protecting groups for neurotransmitter amino acids. This innovative approach can be utilized in the synthesis of fluorescent bioconjugates, with applications in biochemical research (Soares et al., 2010).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that this compound can be converted into the antiulcer drug ranitidine (zantac) in four steps . Ranitidine is known to act on the H2 receptors in the stomach lining, reducing the production of stomach acid.
Mode of Action
Ranitidine works by blocking histamine H2 receptors in the stomach lining, which in turn reduces the production of stomach acid .
Biochemical Pathways
Given its conversion into ranitidine, it may indirectly influence the biochemical pathways associated with gastric acid production .
Result of Action
As a precursor to ranitidine, its ultimate effect could be the reduction of stomach acid production, providing relief from conditions like heartburn and stomach ulcers .
特性
IUPAC Name |
5-(chloromethyl)-3,4-dihydro-1H-isochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVBDQNLPIIWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032590-02-5 |
Source


|
| Record name | 5-(chloromethyl)-3,4-dihydro-1H-2-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2842022.png)

![2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B2842027.png)

![2-(4-fluorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2842029.png)
![4-ethoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2842031.png)

![1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one](/img/structure/B2842034.png)


![4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2842038.png)


![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)
